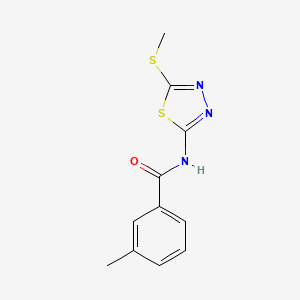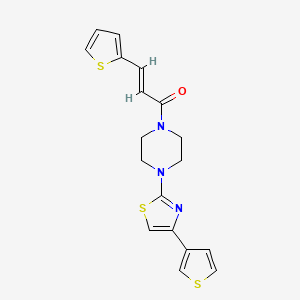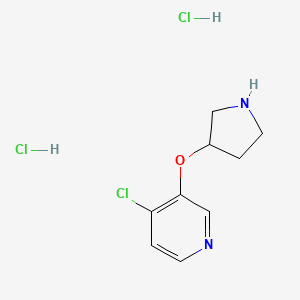
N-(5-(méthylsulfanyl)-1,3,4-thiadiazol-2-yl)-3-méthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The presence of the thiadiazole ring, which contains both sulfur and nitrogen atoms, contributes to its unique chemical reactivity and biological activity.
Applications De Recherche Scientifique
3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Mécanisme D'action
Target of Action
Similar compounds with a thiadiazole moiety have been reported to have herbicidal properties , suggesting that this compound may interact with specific enzymes or proteins in plants to inhibit their growth.
Mode of Action
Compounds with a thiadiazole ring are known to disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential antimicrobial and anticancer activities of thiadiazole derivatives , it is plausible that this compound could interfere with key biochemical pathways in these organisms, leading to their death or growth inhibition.
Result of Action
Based on the potential antimicrobial and anticancer activities of thiadiazole derivatives , it can be inferred that this compound may lead to cell death or growth inhibition in these organisms.
Analyse Biochimique
Biochemical Properties
3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, disrupting processes related to DNA replication. This compound has been shown to inhibit the replication of both bacterial and cancer cells by interfering with the DNA synthesis machinery . The interaction with enzymes such as DNA polymerase and topoisomerase is particularly noteworthy, as it leads to the inhibition of cell proliferation.
Cellular Effects
The effects of 3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death . Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell growth and proliferation.
Molecular Mechanism
At the molecular level, 3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, the compound’s interaction with DNA polymerase prevents the elongation of the DNA strand, thereby halting DNA replication . Furthermore, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide have been studied over time. The compound exhibits stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases, which facilitate the oxidation of the compound, and transferases, which aid in its conjugation with glucuronic acid or sulfate.
Transport and Distribution
The transport and distribution of 3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of 3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is essential for its function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals that direct the compound to the nucleus. Additionally, post-translational modifications, such as phosphorylation, may influence its activity and localization within the cell.
Méthodes De Préparation
The synthesis of 3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other thiadiazole derivatives such as:
N-phenylbenzamide: Similar in structure but lacks the thiadiazole ring, resulting in different biological activities.
1,2,4-thiadiazole derivatives: These compounds have a different arrangement of nitrogen and sulfur atoms in the ring, leading to variations in their chemical reactivity and biological activity.
The uniqueness of 3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
3-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-4-3-5-8(6-7)9(15)12-10-13-14-11(16-2)17-10/h3-6H,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAOEBHUTFUCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)
![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)
![8-methoxy-5-(3-methylbenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)



![1-(4-fluorophenyl)-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine](/img/structure/B2480023.png)


![N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2480027.png)
![N1-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2480029.png)
![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2480035.png)
